![molecular formula C6H5BrN6O2 B7880389 [5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7880389.png)
[5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid is a heterocyclic compound that contains both pyrazole and tetrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid typically involves the following steps:
Formation of 4-bromopyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of 1-(4-bromopyrazol-1-yl)-1,2,3,4-tetrazole: This step involves the cyclization of 4-bromopyrazole with sodium azide and a suitable catalyst such as copper sulfate in a solvent like dimethylformamide (DMF).
Introduction of the acetic acid moiety: This can be done by reacting the tetrazole derivative with bromoacetic acid in the presence of a base like potassium carbonate in a solvent such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the bromine atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of pyrazole derivatives without the bromine atom.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Building Block: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.
Diagnostic Agents: Potential use in the development of diagnostic agents due to its ability to bind to specific biological targets.
Industry
Materials Science: Used in the synthesis of novel materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism of action of [5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
- [5-(4-Chloropyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid
- [5-(4-Methylpyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid
- [5-(4-Phenylpyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid
Uniqueness
- Bromine Substitution : The presence of a bromine atom in [5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid makes it unique compared to its analogs with different substituents. This can influence its reactivity and interactions with biological targets.
- Versatility : The compound’s structure allows for various chemical modifications, making it a versatile building block for the synthesis of new compounds.
属性
IUPAC Name |
2-[5-(4-bromopyrazol-1-yl)tetrazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN6O2/c7-4-1-8-12(2-4)6-9-11-13(10-6)3-5(14)15/h1-2H,3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWDZVUNWOGWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C2=NN(N=N2)CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
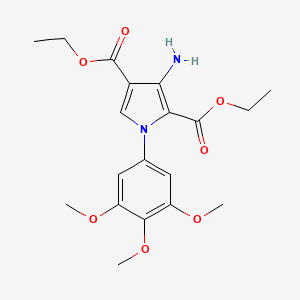
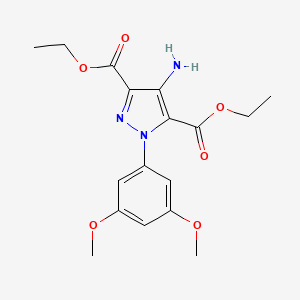
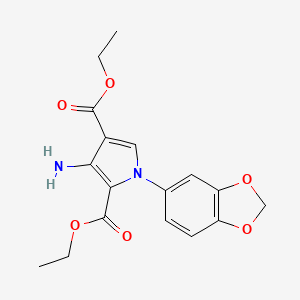
![[[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino]urea](/img/structure/B7880331.png)

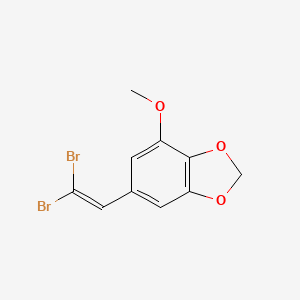
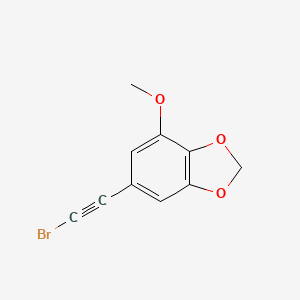

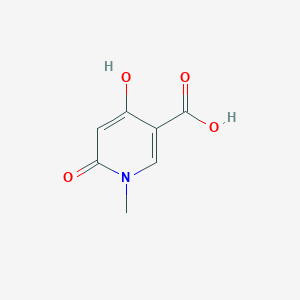
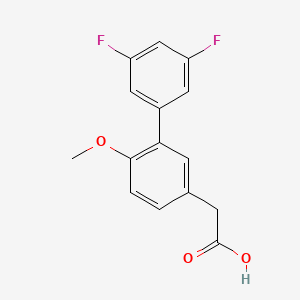
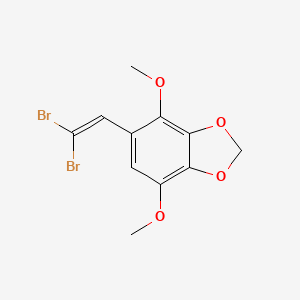
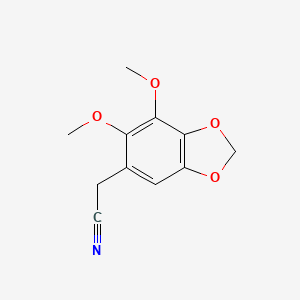
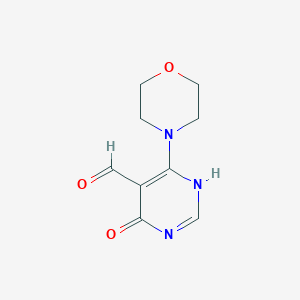
![6-Ethynyl-4-methoxybenzo[d][1,3]dioxole](/img/structure/B7880400.png)
